5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at 1 position . It is considered to be a structural alert with formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Cerebrovascular and Anticonvulsant Applications
Thiophene sulfonamides have been investigated for their cerebrovasodilatory and anticonvulsant properties. One study describes the synthesis of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, highlighting their potential in increasing cerebral blood flow selectively in animal models without causing significant diuresis. The sulfones, particularly those with halo substituents, showed notable anticonvulsant activity (Barnish et al., 1981).
Antimicrobial Activities
Thiophene derivatives, including those with a sulfonamide moiety, have demonstrated antimicrobial activities. Research on the synthesis of thiazoles and their fused derivatives, some incorporating the thiophene ring, showed in vitro antimicrobial effectiveness against various bacterial and fungal strains (Wardkhan et al., 2008). Another study focused on thiophene sulfonamide derivatives synthesized via Pd(0)-catalyzed Suzuki–Miyaura cross coupling reactions, which were tested for urease inhibition, antibacterial activity, and hemolytic activities, indicating their potential as antibacterial agents and urease inhibitors (Noreen et al., 2017).
Drug Metabolism and Bioconversion
In the context of drug metabolism, biaryl-bis-sulfonamide compounds have been utilized as substrates in microbial-based surrogate biocatalytic systems to produce mammalian metabolites for structural characterization. This approach supports the identification and quantification of drug metabolites, underscoring the relevance of thiophene sulfonamides in pharmacological research (Zmijewski et al., 2006).
Ocular Hypotensive Activity
Thiophene sulfonamides have also been explored for their ocular hypotensive effects, particularly in the context of glaucoma treatment. Research has focused on optimizing the substituents on the thiophene sulfonamide structure to enhance inhibitory potency against carbonic anhydrase, water solubility, and minimizing pigment binding, demonstrating their potential utility in developing treatments for glaucoma (Prugh et al., 1991).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-ethyl-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-15-9-10-18(24-15)25(22,23)19-14-8-7-13(2)16(12-14)20-11-5-4-6-17(20)21/h7-10,12,19H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPMLAADYARSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC(=C(C=C2)C)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.